molecular formula C14H20N2O4S B2958021 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE CAS No. 1448076-28-5

3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE

Cat. No.: B2958021
CAS No.: 1448076-28-5
M. Wt: 312.38
InChI Key: JOBVLHJVQCTZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzenesulfonyl group, a methoxyethyl group, and a pyrrolidine ring

Scientific Research Applications

3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzenesulfonyl group, and the attachment of the methoxyethyl group. Commonly used reagents include sulfonyl chlorides, amines, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. The methoxyethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(BENZENESULFONYL)-N-ETHYL-PYRROLIDINE-1-CARBOXAMIDE
  • 3-(BENZENESULFONYL)-N-(2-HYDROXYETHYL)PYRROLIDINE-1-CARBOXAMIDE
  • 3-(BENZENESULFONYL)-N-(2-CHLOROETHYL)PYRROLIDINE-1-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity, solubility, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)16-9-7-13(11-16)21(18,19)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBVLHJVQCTZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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